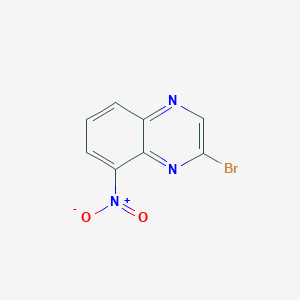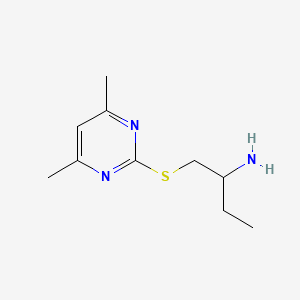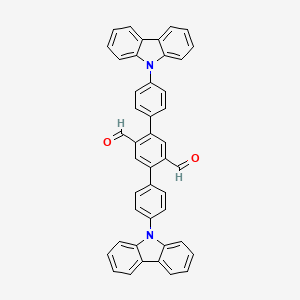![molecular formula C14H20O B13650117 1-[4-(Propan-2-yl)phenyl]pent-4-en-1-ol](/img/structure/B13650117.png)
1-[4-(Propan-2-yl)phenyl]pent-4-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Isopropylphenyl)pent-4-en-1-ol is an organic compound with the molecular formula C14H20O It is characterized by the presence of an isopropyl group attached to a phenyl ring, which is further connected to a pentenyl chain ending in a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Isopropylphenyl)pent-4-en-1-ol typically involves the reaction of 4-isopropylbenzaldehyde with a suitable Grignard reagent, such as pent-4-enylmagnesium bromide. The reaction is carried out in an anhydrous ether solvent under inert atmosphere conditions to prevent moisture from interfering with the Grignard reagent. The reaction mixture is then quenched with water and the product is extracted using an organic solvent .
Industrial Production Methods
Industrial production of 1-(4-Isopropylphenyl)pent-4-en-1-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Isopropylphenyl)pent-4-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the pentenyl chain can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert the hydroxyl group into a chloro group, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(4-Isopropylphenyl)pent-4-en-1-one.
Reduction: Formation of 1-(4-Isopropylphenyl)pentan-1-ol.
Substitution: Formation of 1-(4-Isopropylphenyl)pent-4-en-1-chloride.
Aplicaciones Científicas De Investigación
1-(4-Isopropylphenyl)pent-4-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mecanismo De Acción
The mechanism of action of 1-(4-Isopropylphenyl)pent-4-en-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the phenyl ring and isopropyl group can interact with hydrophobic pockets in proteins, affecting their conformation and function .
Comparación Con Compuestos Similares
Similar Compounds
4-Isopropylbenzyl alcohol: Similar structure but lacks the pentenyl chain.
4-Isopropylphenylacetic acid: Contains a carboxylic acid group instead of a hydroxyl group.
4-Isopropylphenylmethanol: Similar structure but with a methanol group instead of a pentenyl chain.
Uniqueness
1-(4-Isopropylphenyl)pent-4-en-1-ol is unique due to the presence of both an isopropyl-substituted phenyl ring and a pentenyl chain with a hydroxyl group.
Propiedades
Fórmula molecular |
C14H20O |
|---|---|
Peso molecular |
204.31 g/mol |
Nombre IUPAC |
1-(4-propan-2-ylphenyl)pent-4-en-1-ol |
InChI |
InChI=1S/C14H20O/c1-4-5-6-14(15)13-9-7-12(8-10-13)11(2)3/h4,7-11,14-15H,1,5-6H2,2-3H3 |
Clave InChI |
GJCNSWGPSNKAMY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C(CCC=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



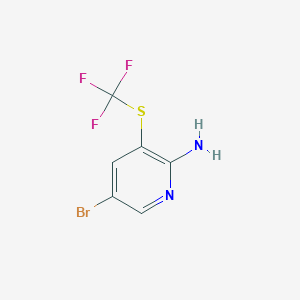

![4-(Benzo[b]thiophen-3-yl)butan-2-ol](/img/structure/B13650065.png)

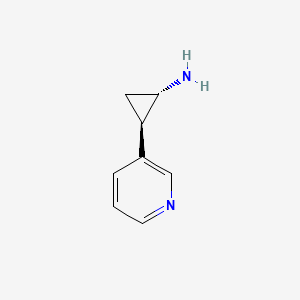
![6-Bromo-7-fluorobenzo[d]isoxazole](/img/structure/B13650076.png)
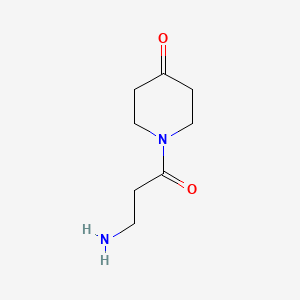

![(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13650102.png)
